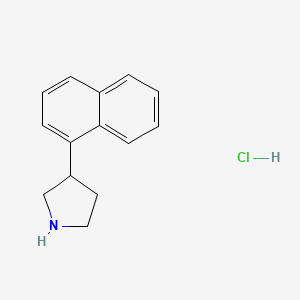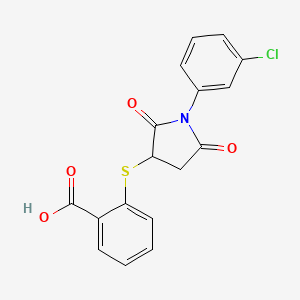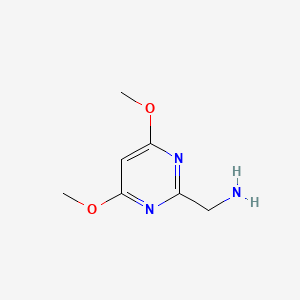![molecular formula C17H16N2O2S B2762343 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea CAS No. 2380033-62-3](/img/structure/B2762343.png)
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea is a synthetic organic compound that features a complex structure combining furan, thiophene, and urea moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea typically involves multi-step organic reactions. One common route includes:
-
Formation of the Furan-Thiophene Intermediate
Starting Materials: Furan-3-carbaldehyde and thiophene-2-carbaldehyde.
Reaction: A cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to link the furan and thiophene rings.
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., tetrahydrofuran).
-
Methylation
Intermediate: The furan-thiophene intermediate is then subjected to a methylation reaction.
Reagents: Methyl iodide and a base (e.g., sodium hydride).
Conditions: Anhydrous conditions to prevent hydrolysis.
-
Urea Formation
Intermediate: The methylated intermediate is reacted with 2-methylphenyl isocyanate.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) and in a solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs associated with expensive palladium catalysts.
Green Chemistry Approaches: To minimize environmental impact, such as using less toxic solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Products: Oxidized derivatives such as sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the urea moiety or the aromatic rings.
Reagents: Sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of the compound, potentially altering its biological activity.
-
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Reagents: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Products: Substituted derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in research to study enzyme activities or receptor binding.
Industry
Materials Science: Incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism by which 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea exerts its effects depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or activating their functions.
Pathways: In medicinal applications, it could modulate signaling pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea: Similar structure but with a different position of the furan ring.
3-{[4-(Thiophen-3-yl)furan-2-yl]methyl}-1-(2-methylphenyl)urea: Thiophene and furan rings swapped.
Uniqueness
Structural Complexity: The specific arrangement of furan, thiophene, and urea groups in 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea provides unique electronic and steric properties.
Reactivity: Its unique structure may offer distinct reactivity patterns compared to similar compounds, making it valuable in specialized applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-16(12)19-17(20)18-9-15-8-14(11-22-15)13-6-7-21-10-13/h2-8,10-11H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWFAOZKVOICFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2762260.png)


![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)


![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)





![2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1,3-benzothiazole](/img/structure/B2762283.png)
